molecular formula C24H22N2O3 B1681153 SU 16F

SU 16F

Cat. No.: B1681153
M. Wt: 386.4 g/mol
InChI Key: APYYTEJNOZQZNA-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of SU 16f involves the preparation of substituted indolin-2-ones. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

SU 16f undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the indolin-2-one ring.

    Substitution: this compound can undergo substitution reactions where functional groups on the indolin-2-one ring are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SU 16f has several scientific research applications:

Mechanism of Action

SU 16f exerts its effects by selectively inhibiting the PDGFRβ receptor. This inhibition blocks the signaling pathways that promote cell proliferation and migration. The compound also affects the expression of various proteins involved in cell survival and apoptosis, such as AKT, Bcl-xl, Bcl-2, and Bax .

Comparison with Similar Compounds

SU 16f is unique in its high selectivity for PDGFRβ compared to other similar compounds. Some similar compounds include:

This compound stands out due to its specific inhibition of PDGFRβ and its applications in both cancer and cardiovascular research.

Properties

IUPAC Name

3-[2,4-dimethyl-5-[(Z)-(2-oxo-6-phenyl-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-14-18(10-11-23(27)28)15(2)25-21(14)13-20-19-9-8-17(12-22(19)26-24(20)29)16-6-4-3-5-7-16/h3-9,12-13,25H,10-11H2,1-2H3,(H,26,29)(H,27,28)/b20-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYYTEJNOZQZNA-MOSHPQCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=C(C=C(C=C3)C4=CC=CC=C4)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=C(C=C(C=C3)C4=CC=CC=C4)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of SU16f?

A: SU16f functions as a specific inhibitor of platelet-derived growth factor receptor β (PDGFRβ). [, ] By blocking this receptor, SU16f disrupts the signaling cascade initiated by platelet-derived growth factor B (PDGFB). This inhibition effectively reduces the migration of PDGFRβ-positive pericytes, which are key players in the formation of fibrotic scar tissue. [, ]

Q2: What is the significance of PDGFRβ inhibition in the context of spinal cord injury (SCI)?

A: Following SCI, the excessive migration and proliferation of PDGFRβ-positive pericytes contribute significantly to the formation of a dense fibrotic scar at the injury site. [, ] This scar acts as a physical and chemical barrier, hindering the regeneration of severed axons and ultimately impeding functional recovery. [, ] Therefore, inhibiting PDGFRβ with SU16f presents a promising therapeutic strategy to limit fibrotic scar formation and potentially promote axon regeneration after SCI.

Q3: How does SU16f impact macrophage polarization and what is its relevance to SCI?

A: Research indicates a complex interplay between macrophage polarization and SU16f's mechanism. While SU16f itself doesn't directly modulate macrophage polarization, its inhibition of PDGFRβ indirectly influences the behavior of these immune cells. [] Specifically, SU16f's suppression of PDGFRβ signaling appears to counter the pro-fibrotic effects of M2 macrophages, which are known to secrete PDGFB and promote pericyte migration. [] This indirect modulation of the inflammatory milieu at the injury site contributes to the overall therapeutic effect of SU16f.

Q4: What are the potential benefits of SU16f observed in preclinical models of SCI?

A: Studies using mouse models of SCI have demonstrated that SU16f administration effectively reduces fibrotic scar formation at the lesion site. [, ] Furthermore, treatment with SU16f has been shown to facilitate axon regeneration and improve locomotor function recovery in these animal models. []

Q5: What are the limitations of the current research on SU16f?

A: While the preclinical data on SU16f appears promising, it's crucial to acknowledge that research is still in its early stages. Further investigations are necessary to determine the long-term efficacy and safety profile of SU16f. [, ] Additionally, research focusing on optimizing dosage regimens, delivery methods, and potential combination therapies will be crucial to translate these findings into clinical applications.

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